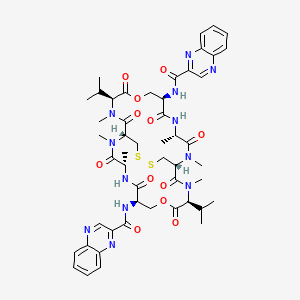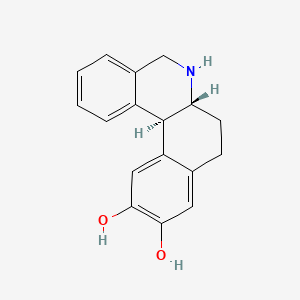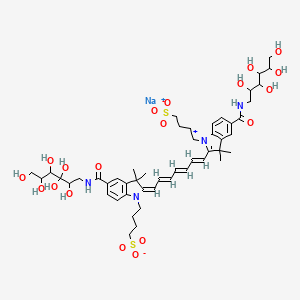
Triostin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triostin A is a cyclodepsipeptide.
Applications De Recherche Scientifique
Synthesis and Production
Solid-Phase Synthesis : Triostin A, known for its potent antitumoral activity, has been synthesized using a novel symmetric linker molecule suitable for solid-phase synthesis. This approach addresses synthetic challenges like diketopiperazine formation, cyclization yields, and preparation of non-commercial N-methyl amino acids, thus facilitating the rapid preparation of symmetric bicyclic depsipeptides (Sable & Lim, 2015).
First Solid-Phase Synthesis : Triostin A, belonging to a family of peptide antibiotics produced by marine bacteria, exhibits antibacterial and cytotoxic activity. The first solid-phase synthesis of Triostin A has been achieved, differing slightly in structure from its variants Triostin B and C (Tulla-Puche et al., 2008).
Solution-Phase Synthesis and Evaluation : An improved solution-phase synthesis of Triostin A on a preparative scale has been achieved. This process led to the creation of new analogues of Triostin A with various modifications, demonstrating significant inhibitory effects on HIF-1 transcriptional activation and cytotoxicity on MCF-7 cells (Hattori et al., 2016).
Hybrid Molecules for DNA Binding and Metal Coordination : A hybrid molecule derived from Triostin A has been synthesized for simultaneous DNA binding and metal coordination. This approach combines DNA binding capabilities with metal coordinating features, potentially offering new avenues in molecular recognition and targeting (Sachs et al., 2010).
Production in Engineered E. coli : Efforts to increase the production of Triostin A using engineered Escherichia coli have been successful. This includes introducing genes from Streptomyces lasaliensis and employing precursor-directed biosynthesis, significantly enhancing Triostin A yield (Praseuth et al., 2008).
Molecular Interaction and DNA Binding
Interaction with Nucleic Acids : Triostin A exhibits specific interactions with nucleic acid bases. Studies on its derivatives showed how modifications influence its interaction with purine nucleosides, providing insights into the structural requirements for effective DNA binding (Higuchi et al., 2009).
Binding Kinetics with Optical Tweezers : The binding kinetics of Triostin A with lambda-DNA were explored using optical tweezers. This analysis revealed an exponential dependence of the association constant on the applied force, offering a deeper understanding of the DNA-ligand interaction dynamics (Kleimann et al., 2009).
Propriétés
Formule moléculaire |
C50H62N12O12S2 |
|---|---|
Poids moléculaire |
1087.2 g/mol |
Nom IUPAC |
N-[(1R,4S,7R,11S,14R,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C50H62N12O12S2/c1-25(2)39-49(71)73-21-35(57-41(63)33-19-51-29-15-11-13-17-31(29)55-33)43(65)53-28(6)46(68)60(8)38-24-76-75-23-37(47(69)61(39)9)59(7)45(67)27(5)54-44(66)36(22-74-50(72)40(26(3)4)62(10)48(38)70)58-42(64)34-20-52-30-16-12-14-18-32(30)56-34/h11-20,25-28,35-40H,21-24H2,1-10H3,(H,53,65)(H,54,66)(H,57,63)(H,58,64)/t27-,28-,35+,36+,37-,38-,39-,40-/m0/s1 |
Clé InChI |
GULVULFEAVZHHC-IITWSDOJSA-N |
SMILES isomérique |
C[C@H]1C(=O)N([C@H]2CSSC[C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C |
SMILES |
CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C |
SMILES canonique |
CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C |
Synonymes |
triostin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one](/img/structure/B1237114.png)

![(Z)-7-[2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237117.png)
![(8R,9S,13S,14S,16R)-2,16-dihydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1237118.png)

![[(1S,3S,5R,8Z,13S,14S,15R)-5,9,13-trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate](/img/structure/B1237122.png)
![(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride](/img/structure/B1237123.png)


![2-(4-Methoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1237126.png)
![(1S,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1237128.png)
![2-Amino-1-[1-(carbamohydrazonoylhydrazinylidene)propan-2-ylideneamino]guanidine](/img/structure/B1237131.png)
